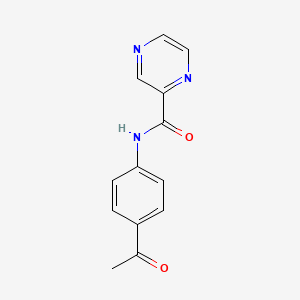

N-(4-acetylphenyl)pyrazine-2-carboxamide

Description

Significance of Pyrazine (B50134) Scaffolds in Chemical Biology

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. nih.gov This structure is a common feature in numerous natural and synthetic compounds and is considered an important pharmacophore due to its wide range of biological activities. researchgate.nettandfonline.com The nitrogen atoms in the pyrazine ring can form hydrogen bonds, which enhances the binding ability of these compounds to biological targets. nih.gov

Pyrazine derivatives have been investigated for a multitude of pharmacological applications. Research has shown that compounds containing the pyrazine scaffold exhibit activities such as anticancer, antibacterial, anti-inflammatory, and antioxidant properties. nih.govtandfonline.com The versatility of the pyrazine ring allows for various chemical modifications, enabling the synthesis of large libraries of compounds for screening and development. mdpi.com Its presence in many clinically used drugs underscores its importance in medicinal chemistry. nih.gov Furthermore, pyrazine derivatives are studied for their roles in inhibiting specific enzymes and their potential applications in agriculture as herbicides. nih.govacs.org

Historical Context of N-(4-acetylphenyl)pyrazine-2-carboxamide and Related Analog Research

The study of pyrazine carboxamides is built upon the foundational research into pyrazinamide (B1679903), a nicotinamide (B372718) analogue that has been a first-line drug for treating tuberculosis. researchgate.netnih.gov This initial success spurred further investigation into related pyrazine derivatives. Research efforts have focused on synthesizing and evaluating binuclear analogues that feature a -CONH- bridge, which is crucial for binding to receptor sites, often through the formation of hydrogen bonds. mdpi.commdpi.com

The synthesis of this compound has been documented as part of broader synthetic explorations. For instance, it can be prepared through the reaction of pyrazine-2,3-dicarboxylic acid anhydride (B1165640) with 4-aminoacetophenone in boiling glacial acetic acid containing sodium acetate. researchgate.net This compound then serves as a versatile precursor for creating a variety of other heterocyclic scaffolds. researchgate.netresearchgate.net Researchers have used this compound as a starting material to synthesize more complex molecules, such as chalcones and their derivatives, for evaluation of their antimicrobial activities. researchgate.net This historical work highlights the compound's role as a key intermediate in the development of novel chemical entities.

Scope and Objectives of Current Academic Inquiry into Pyrazine Carboxamides

Contemporary research into pyrazine carboxamides is diverse, with several key areas of investigation. One major focus is the discovery of novel therapeutic agents. For example, recent studies have explored 3-amino-pyrazine-2-carboxamide derivatives as potential inhibitors of Fibroblast Growth Factor Receptor (FGFR) for cancer therapy. nih.gov Other research has focused on designing new succinate (B1194679) dehydrogenase inhibitors (SDHIs) by combining fragments of known active compounds, including a pyrazine-carboxamide scaffold, for potential use as fungicides. acs.orgresearchgate.net

Another significant area of inquiry is the development of new antibacterial agents, particularly in response to rising antibiotic resistance. mdpi.com Researchers have synthesized novel pyrazine carboxamide derivatives and tested their activity against clinically isolated drug-resistant bacteria, such as extensively drug-resistant Salmonella Typhi. mdpi.com

Furthermore, the application of pyrazine carboxamides extends to plant science. Studies have investigated their use as abiotic elicitors to stimulate the production of valuable secondary metabolites, like flavonoids, in plant tissue cultures. nih.govnih.gov These investigations aim to enhance the biotechnological production of these commercially important substances. nih.gov The general synthesis strategy often involves the condensation of substituted pyrazine-2-carboxylic acid chlorides with various ring-substituted anilines to produce a range of amide derivatives for biological evaluation. nih.gov

Detailed Research Findings

The following table summarizes the synthesis and findings of this compound and related derivatives from various research studies.

| Compound Name | Synthesis Method | Research Focus | Key Findings | Reference |

| This compound | Reaction of pyrazine-2,3-dicarboxylic acid anhydride with 4-aminoacetophenone. researchgate.net | Used as a precursor for synthesizing other heterocyclic compounds for antimicrobial evaluation. researchgate.net | The compound serves as a versatile intermediate for creating more complex molecules with potential biological activity. researchgate.net | researchgate.net |

| Substituted N-Phenylpyrazine-2-carboxamides | Condensation of substituted pyrazine-2-carboxylic acid chlorides with ring-substituted anilines. nih.gov | Evaluation as herbicides and abiotic elicitors. nih.gov | Certain derivatives effectively inhibited photosynthesis in spinach chloroplasts and increased flavonoid production in Ononis arvensis callus cultures. nih.gov | nih.gov |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives | Reaction of pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline (B41778), followed by Suzuki cross-coupling. mdpi.com | Evaluation of antibacterial activities against extensively drug-resistant S. typhi and as alkaline phosphatase inhibitors. mdpi.com | A derivative, 5d , showed the strongest antibacterial activity and was the most potent alkaline phosphatase inhibitor among the tested compounds. mdpi.com | mdpi.com |

| Pyrazine-Carboxamide-Diphenyl-Ethers | Fragment recombination strategy combining pyrazine, diphenyl-ether, and an amide linker. acs.org | Discovery of novel succinate dehydrogenase inhibitors (SDHIs) for potential use as fungicides. acs.org | The identified compound 6y showed potent inhibitory activity against porcine SDH and significant in vivo fungicidal activity against soybean gray mold and wheat powdery mildew. acs.org | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-9(17)10-2-4-11(5-3-10)16-13(18)12-8-14-6-7-15-12/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTZIBIWFJTBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Core Scaffold Construction of Pyrazine (B50134) Carboxamides

The synthesis of the pyrazine carboxamide core, the fundamental structure of N-(4-acetylphenyl)pyrazine-2-carboxamide, relies on robust and well-established chemical reactions. These strategies primarily involve the formation of a stable amide bond connecting a pyrazine ring to a phenyl group, alongside methods to introduce desired functionalities onto the pyrazine nucleus itself.

The cornerstone of pyrazine carboxamide synthesis is the formation of the amide linkage between a pyrazine-2-carboxylic acid derivative and an aniline (B41778). The most prevalent method involves a two-step process starting with the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the pyrazine-2-carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF) prepchem.com. The resulting pyrazine-2-carbonyl chloride is then reacted with the desired aniline, in this case, 4-aminoacetophenone, in the presence of a base like pyridine or triethylamine to yield the final amide researchgate.netnih.gov.

Alternative coupling reagents that facilitate direct amide bond formation from the carboxylic acid and amine have also been employed, circumventing the need for the acyl chloride intermediate. These reagents activate the carboxylic acid to promote nucleophilic attack by the amine.

Table 1: Selected Methods for Amide Bond Formation in Pyrazine Carboxamide Synthesis

| Coupling Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Acyl Chloride | Pyrazine-2-carboxylic acid, Thionyl chloride (SOCl₂), then substituted aniline | Reflux in CH₂Cl₂ or toluene for acyl chloride formation; reaction with amine in pyridine or acetone at room temperature. | prepchem.comnih.gov |

| DCC/DMAP | Pyrazine-2-carboxylic acid, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), substituted aniline | Reaction in an inert solvent like Dichloromethane (DCM) at 0°C to room temperature. | mdpi.com |

| T3P | Substituted pyrazine-2-carboxylic acids, Propylphosphonic anhydride (B1165640) (T3P), substituted piperazines | T3P serves as the coupling reagent and a water scavenger. | rjpbcs.com |

| Yamaguchi Method | Pyrazine-2-carboxylic acid, 2,4,6-Trichlorobenzoyl chloride, Triethylamine, then DMAP and substituted amine | Formation of a mixed anhydride followed by nucleophilic acyl substitution by the amine. | researchgate.netproquest.com |

The reaction of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones in boiling glacial acetic acid provides a direct route to N-(acetylphenyl)pyrazine-2-carboxamides researchgate.netdoaj.org. This method offers an efficient pathway to the core structure from a cyclic anhydride precursor.

Functionalization of the pyrazine ring is a key strategy for modulating the physicochemical and biological properties of the resulting carboxamides. The pyrazine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution unless activating groups are present slideshare.netthieme-connect.de. Consequently, direct nitration, halogenation, or Friedel-Crafts reactions are often not feasible thieme-connect.de.

A more effective strategy involves the nucleophilic substitution of leaving groups, such as halogens, already present on the pyrazine ring thieme-connect.de. Syntheses often start with pre-functionalized pyrazine-2-carboxylic acids, such as 6-chloropyrazine-2-carboxylic acid or 5-tert-butyl-6-chloropyrazine-2-carboxylic acid nih.govresearchgate.netmdpi.com. These halogenated precursors readily undergo amide bond formation, yielding chlorinated analogs that can serve as handles for further derivatization, for instance, through cross-coupling reactions.

Another approach is the dehydrogenative coupling of simpler precursors. For example, 2,5-substituted pyrazine derivatives can be synthesized from the self-coupling of 2-amino alcohols catalyzed by manganese pincer complexes nih.gov. While not a direct route to the title compound, these methods highlight advanced strategies for constructing substituted pyrazine cores.

Functionalization and Derivatization of this compound Analogs

Once the this compound core is assembled, its structure can be further modified to create a diverse library of analogs. These modifications can target the acetyl group on the phenyl ring, the pyrazine ring, or the phenyl ring itself, enabling a systematic exploration of the chemical space around the parent molecule.

The acetyl group of this compound is a prime site for chemical transformation. The carbonyl carbon is electrophilic, while the adjacent methyl protons are acidic and can be removed to form an enolate, a potent nucleophile.

Research has demonstrated several reactions targeting this functional group researchgate.net:

Condensation with Aldehydes: The acetyl group can undergo condensation reactions with various aromatic aldehydes to form chalcone-like derivatives, specifically N-[4-(3-(4-substituted phenyl)acryloyl)phenyl]pyrazine-2-carboxamides researchgate.net.

Bromination: Reaction with bromine leads to the formation of the corresponding N-[4-(bromoacetyl)phenyl]pyrazine-2-carboxamide, a reactive intermediate suitable for further nucleophilic displacement reactions researchgate.net.

Reaction with Nucleophiles: The acetyl group can also react with nucleophiles. Condensation with hydrazines affords the corresponding hydrazone derivatives researchgate.net. Furthermore, reaction with malononitrile yields N-[3-(2,2-dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide, showcasing the reactivity of the carbonyl group towards carbon-based nucleophiles researchgate.net.

The pyrazine ring itself, being electron-deficient, is susceptible to nucleophilic attack, especially if it bears a good leaving group like a halogen thieme-connect.de.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrazine systems. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide, is particularly prominent.

This methodology is highly effective for the derivatization of halogenated pyrazine carboxamide analogs. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a close analog of the title compound, has been successfully coupled with a variety of aryl boronic acids mdpi.com. Similarly, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been derivatized using different aryl boronic acids and pinacol esters via Suzuki coupling mdpi.com.

Table 2: Representative Suzuki Cross-Coupling Reaction Conditions for Pyrazine Derivatives

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide | Aryl boronic acid | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | K₃PO₄ | 1,4-Dioxane/Water | 90 °C | mdpi.com |

| 5-bromo-N-(pyrazin-2-yl) thiophene-2-carboxamide | Aryl boronic acid / pinacol ester | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | K₃PO₄ | 1,4-Dioxane | - | mdpi.com |

These reactions typically proceed in moderate to good yields and demonstrate the utility of palladium catalysis in accessing a wide range of arylated and heteroarylated pyrazine carboxamide analogs mdpi.com. This approach is crucial for building molecular complexity and synthesizing targeted analogs for further study.

The synthesis of substituted analogs of this compound is a cornerstone of structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for a desired biological activity. These studies often focus on varying substituents on both the pyrazine and the N-phenyl rings to modulate properties like lipophilicity, electronic character, and steric profile nih.gov.

For example, a series of amides were prepared from substituted pyrazine-2-carboxylic acids (e.g., 6-chloro-, 5-tert-butyl-, and 6-chloro-5-tert-butyl derivatives) and various substituted anilines (e.g., alkylated, alkoxylated, or halogenated) nih.govresearchgate.net. The resulting compounds were then evaluated for activities such as antimycobacterial, antifungal, and photosynthesis-inhibiting effects nih.govresearchgate.netmdpi.com.

Table 3: Example of Synthesized Analogs for SAR Studies

| Pyrazine-2-COCl Substituent (X) | Aniline Substituent (R, Y) | Resulting Compound Number | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Cl | 2-CH₃ | 2a | - | researchgate.net |

| 5-tert-Butyl | 2-CH₃ | 2b | - | researchgate.net |

| 6-Cl, 5-tert-Butyl | 2-CH₃ | 2c | - | researchgate.net |

| 6-Cl | 3-CH₃ | 2d | - | researchgate.net |

| 6-Cl | 3-Br | 2j | - | researchgate.net |

| 6-Cl | 3,5-(CF₃)₂ | 2m | - | researchgate.net |

| 6-Cl, 5-tert-Butyl | 3,5-(CF₃)₂ | 2o | - | researchgate.net |

Data adapted from Molecules 2002, 7, 364-383. Yields were reported in the original publication but are omitted here for brevity.

These studies found that lipophilicity, governed by the nature of the substituents, plays a significant role in the observed biological activities nih.govresearchgate.net. For instance, the highest antituberculotic activity in one study was observed for the 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which also had the highest lipophilicity researchgate.net. Such systematic derivatization is essential for optimizing lead compounds in medicinal and agricultural chemistry.

Elucidation of Reaction Mechanisms and Synthetic Pathways

The formation of the amide bond in this compound is the central chemical transformation in its synthesis. This process can be accomplished via several distinct pathways, with the most common involving the activation of a carboxylic acid group on the pyrazine ring, followed by nucleophilic attack from the amine group of 4-aminoacetophenone.

Pathway 1: Acyl Chloride Intermediate

A prevalent and efficient method for synthesizing pyrazine carboxamides involves a two-step process starting from a pyrazine-2-carboxylic acid. mdpi.comnih.gov

Activation of the Carboxylic Acid: The first step is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the pyrazine-2-carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like toluene. mdpi.comnih.gov The thionyl chloride reacts with the carboxylic acid to form pyrazine-2-carbonyl chloride, with gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed.

Mechanism: The reaction begins with the nucleophilic oxygen of the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of SO₂ and HCl.

Nucleophilic Acyl Substitution: The resulting pyrazine-2-carbonyl chloride is a highly reactive electrophile. It is then reacted with 4-aminoacetophenone. The nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. mdpi.comnih.gov This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable amide bond, yielding this compound. This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl generated. mdpi.comnih.gov

A specific synthesis for this compound has been reported starting from pyrazine-2,3-dicarboxylic acid anhydride. In this case, the anhydride reacts with 4-aminoacetophenone in boiling glacial acetic acid with sodium acetate, resulting in the desired product. researchgate.net This reaction proceeds through the opening of the anhydride ring by the amine, followed by decarboxylation to yield the final amide. researchgate.net

Pathway 2: Direct Coupling with Carbodiimides

An alternative synthetic route avoids the isolation of the acyl chloride intermediate by using coupling reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). mdpi.com

Mechanism:

The carboxylic acid (pyrazine-2-carboxylic acid) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com

This activated intermediate is then susceptible to nucleophilic attack by the amine (4-aminoacetophenone). luxembourg-bio.com

The amine attacks the carbonyl carbon of the O-acylisourea, forming the amide bond and releasing N,N'-dicyclohexylurea (DCU) as a byproduct. luxembourg-bio.com DCU is typically insoluble in common organic solvents and can be removed by filtration. luxembourg-bio.com

This method is valued for its mild reaction conditions. mdpi.com

Further Chemical Transformations

Once synthesized, the acetyl group on the phenyl ring of this compound offers a site for further chemical modifications. For example, this ketone functionality can undergo condensation reactions with aromatic aldehydes or be brominated to form α-bromoacetyl derivatives, providing pathways to more complex molecules. researchgate.net Additionally, the core pyrazine carboxamide structure can be modified through reactions like Suzuki cross-coupling if a halogen substituent is present on the pyrazine or phenyl ring, allowing for the introduction of various aryl groups. mdpi.comacs.org

The following table summarizes the key synthetic approaches discussed:

| Pathway | Starting Materials | Key Reagents | Intermediate | Byproducts | Reference |

| Acyl Chloride | Pyrazine-2-carboxylic acid, 4-Aminoacetophenone | Thionyl chloride (SOCl₂), Pyridine | Pyrazine-2-carbonyl chloride | SO₂, HCl, Pyridinium hydrochloride | mdpi.comnih.gov |

| Anhydride Reaction | Pyrazine-2,3-dicarboxylic acid anhydride, 4-Aminoacetophenone | Glacial acetic acid, Sodium acetate | Half acid half carboxamide | CO₂, Acetic acid salts | researchgate.netresearchgate.net |

| Carbodiimide Coupling | Pyrazine-2-carboxylic acid, 4-Aminoacetophenone | DCC, DMAP | O-acylisourea | N,N'-dicyclohexylurea (DCU) | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

The FT-IR spectrum of N-(4-acetylphenyl)pyrazine-2-carboxamide displays characteristic absorption bands that confirm the presence of its key functional groups. Experimental data shows a distinct band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the amide group. researchgate.net The presence of two carbonyl groups (one from the amide and one from the acetyl moiety) is confirmed by strong absorption bands observed at 1685 cm⁻¹ and 1660 cm⁻¹. researchgate.net

Studies on similar N-arylpyrazine-2-carboxamides suggest that the molecule tends to adopt a nearly planar conformation. nih.gov This planarity is often stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and one of the nitrogen atoms of the pyrazine (B50134) ring, forming a stable five-membered ring structure known as an S(5) ring. nih.govresearchgate.net This intramolecular interaction influences the vibrational frequency of the N-H group.

Table 1: Experimental FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source |

|---|---|---|

| 3300 | N-H stretching | researchgate.net |

| 1685 | C=O stretching (Amide I) | researchgate.net |

| 1660 | C=O stretching (Acetyl) | researchgate.net |

In modern structural analysis, experimental vibrational spectra are often compared with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). researchgate.net This comparison allows for a more precise assignment of vibrational modes. For related pyrazine carboxamide molecules, studies have shown that theoretical calculations can accurately predict the vibrational frequencies. researchgate.netresearchgate.net

Often, a discrepancy is observed between the calculated and experimental frequency for the N-H stretching mode. The experimental value is typically lower (a redshift) than the value computed for an isolated molecule in the gas phase. researchgate.netresearchgate.net This redshift indicates a weakening of the N-H bond, which is attributed to intermolecular and intramolecular hydrogen bonding present in the solid state where experimental data is often recorded. researchgate.netresearchgate.net Similarly, the breathing modes of the pyrazine and phenyl rings can be accurately assigned by correlating experimental peaks with the theoretically predicted wavenumbers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR have been used to characterize this compound. researchgate.net The spectra are typically recorded in a deuterated solvent, such as DMSO-d₆. researchgate.net

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum shows several distinct signals. A sharp singlet appears at approximately 2.5 ppm, which is assigned to the three protons of the acetyl methyl (CH₃) group. researchgate.net The aromatic region of the spectrum, between 7.8 and 8.0 ppm, displays a multiplet corresponding to the four protons of the para-substituted phenyl ring. researchgate.net Another multiplet, observed between 8.8 and 9.2 ppm, is assigned to the three protons of the pyrazine ring. researchgate.net A downfield singlet appearing at around 10.8 ppm corresponds to the single proton of the amide (NH) linkage. researchgate.net

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The spectrum for this compound shows a signal at approximately 26.5 ppm, which is assigned to the methyl carbon of the acetyl group. researchgate.net The aromatic carbons of both the phenyl and pyrazine rings resonate in the range of 118.9 to 147.9 ppm. researchgate.net Two distinct signals in the downfield region correspond to the two carbonyl carbons. The amide carbonyl carbon (C=O) appears at 162.9 ppm, while the acetyl carbonyl carbon is observed further downfield at 196.6 ppm. researchgate.net

Table 2: ¹H and ¹³C NMR Chemical Shift Data for this compound in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Source |

|---|---|---|---|

| ¹H NMR | 2.5 (s, 3H) | -COCH₃ | researchgate.net |

| 7.8-8.0 (m, 4H) | Phenyl Ar-H | researchgate.net | |

| 8.8-9.2 (m, 3H) | Pyrazine Ar-H | researchgate.net | |

| 10.8 (s, 1H) | -NH- | researchgate.net | |

| ¹³C NMR | 26.5 | -COCH₃ | researchgate.net |

| 118.9-147.9 | Aromatic Carbons (Phenyl and Pyrazine) | researchgate.net | |

| 162.9 | Amide C=O | researchgate.net | |

| 196.6 | Acetyl C=O | researchgate.net |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. researchgate.net For this compound, the mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 241, which corresponds to the molecular weight of the compound (C₁₃H₁₁N₃O₂). researchgate.net

The fragmentation of the molecular ion under electron impact ionization provides valuable structural confirmation. The fragmentation process often involves the cleavage of bonds adjacent to functional groups, a process known as α-cleavage. chemguide.co.ukmiamioh.edu For this compound, several key fragmentations are expected:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the acetyl carbonyl and the methyl group would result in a fragment ion at m/z 226.

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the phenyl ring and the acetyl group would produce a prominent ion at m/z 198. This is a common fragmentation pathway for aromatic ketones. chemguide.co.uk

Cleavage of the amide bond: Fragmentation at the C-N amide bond can occur in two ways, leading to either a pyrazinoyl cation (m/z 105) or a 4-aminophenyl methyl ketone cation (m/z 135).

Table 3: Mass Spectrometry Data for this compound

| m/z | Assignment | Source |

|---|---|---|

| 241 | [M]⁺ (Molecular Ion) | researchgate.net |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering critical insights into the conformation and intermolecular interactions that govern the crystal packing.

While a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases, a comprehensive analysis can be performed by examining closely related analogues. The crystal structure of N-(4-bromophenyl)pyrazine-2-carboxamide, in particular, serves as an excellent reference for understanding the core molecular geometry and common interaction motifs of this class of compounds. nih.govresearchgate.net

Detailed Findings from Analogue Studies

Research on N-(4-bromophenyl)pyrazine-2-carboxamide reveals significant structural details. nih.gov The molecule is nearly planar, with a dihedral angle of just 10.2(3)° between the pyrazine and benzene (B151609) rings. nih.govresearchgate.net This planarity is supported by a distinct intramolecular hydrogen bond between the amide proton (N-H) and a nitrogen atom of the pyrazine ring, which forms a stable five-membered ring motif known as an S(5) ring. nih.govresearchgate.net This feature is a common characteristic in many pyrazine-2-carboxamide derivatives. nih.govnih.gov

The crystallographic data for N-(4-bromophenyl)pyrazine-2-carboxamide, determined at a temperature of 120 K, is summarized below. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈BrN₃O |

| Formula Weight | 278.11 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8396 (4) |

| b (Å) | 7.3317 (7) |

| c (Å) | 13.3362 (12) |

| α (°) | 101.670 (4) |

| β (°) | 96.728 (5) |

| γ (°) | 110.524 (5) |

| Volume (ų) | 512.55 (8) |

| Z | 2 |

The crystal packing of this analogue is stabilized by a network of specific intermolecular interactions. nih.gov Supramolecular chains are formed along the a-axis via C—H···O hydrogen bonds. nih.govresearchgate.net These chains are further organized into double layers through a combination of N···Br halogen bonds and C—Br···π interactions. nih.gov Finally, these layers stack along the b-axis, linked by weak π–π interactions between the pyrazine and benzene rings, with a centroid-to-centroid distance of 3.803(4) Å. nih.govresearchgate.net

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1N···N3 | 0.88 (6) | 2.22 (6) | 2.708 (7) | 115 (5) |

| C3—H3···O1 | 0.95 | 2.39 | 3.177 (8) | 140 |

D = donor atom; H = hydrogen atom; A = acceptor atom.

For the target molecule, this compound, the fundamental planar structure and the intramolecular S(5) hydrogen bond motif are expected to be conserved. However, the substitution of the bromine atom with an acetyl group (-COCH₃) would introduce a significant change in the intermolecular interactions. The carbonyl oxygen of the acetyl group is a potent hydrogen bond acceptor and would likely participate in strong intermolecular C—H···O hydrogen bonds, potentially leading to a different and more complex supramolecular architecture compared to the layered structure of its bromo-analogue.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. chemrxiv.org DFT methods are employed to determine the electronic structure of molecules, from which a variety of quantum chemical descriptors can be derived. These descriptors, including energies, dipole moments, and orbital distributions, provide quantitative measures of the molecule's properties. researchgate.netbendola.com

For pyrazine (B50134) carboxamide derivatives, DFT calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to ensure reliable results. researchgate.net These calculations yield fundamental data on the molecule's geometry and electronic landscape.

The first step in a computational study is the geometry optimization of the molecule. This process seeks the lowest energy conformation, which corresponds to the most stable arrangement of the atoms. For pyrazine carboxamide derivatives, the optimized structure reveals key bond lengths and angles. For instance, in a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, the C-N and C-C bond lengths within the pyrazine ring were calculated to be around 1.33-1.34 Å and 1.39-1.40 Å, respectively. researchgate.net The bond lengths of the carboxamide linker, C-N, are also of interest as they can indicate the presence of conjugation. researchgate.net

The planarity of the molecule is another important aspect of its geometry. For example, N-(4-bromophenyl)pyrazine-2-carboxamide is nearly planar, with a small dihedral angle between the pyrazine and benzene (B151609) rings. nih.gov This planarity is often stabilized by intramolecular hydrogen bonds, such as an N—H⋯N interaction forming an S(5) ring motif. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. semanticscholar.org A smaller gap suggests that the molecule is more reactive and less stable. semanticscholar.org

In pyrazine carboxamide derivatives, the HOMO and LUMO are often distributed across different parts of the molecule. For example, in some derivatives, the HOMO is delocalized over the phenyl ring and the carboxamide group, while the LUMO is localized on the pyrazine ring. researchgate.net This spatial separation of the frontier orbitals indicates the potential for intramolecular charge transfer upon electronic excitation. nih.gov The HOMO-LUMO energy gap for related pyrazine derivatives has been reported to be in the range of 4.21–4.93 eV. semanticscholar.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Analog 1 | -6.5 | -2.3 | 4.2 |

| Analog 2 | -6.8 | -2.1 | 4.7 |

| Analog 3 | -7.1 | -2.2 | 4.9 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and hyperconjugative interactions within a molecule. researchgate.net It provides a picture of the localized bonds and lone pairs, and the interactions between them. researchgate.net These interactions are quantified by the second-order perturbation energy, E(2), which indicates the strength of the delocalization.

In pyrazine-2-carboxamide derivatives, NBO analysis can reveal the stability of the molecule arising from interactions between donor (filled) and acceptor (unfilled) orbitals. researchgate.net For instance, the delocalization of electron density from a lone pair of a nitrogen or oxygen atom to an adjacent antibonding orbital can stabilize the molecule. This analysis helps in understanding the electronic communication between different parts of the molecule, such as the pyrazine ring and the substituted phenyl ring.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, which are prone to nucleophilic attack. researchgate.net Green regions represent neutral potential.

For pyrazine carboxamide derivatives, MEP maps typically show that the most negative potential is located around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazine ring, making these sites favorable for electrophilic attack. cognizure.com Conversely, the hydrogen atom of the amide group (N-H) often exhibits a positive potential, indicating its susceptibility to nucleophilic attack. cognizure.com

Reactivity and Stability Assessments

Beyond the qualitative predictions from MEP maps, quantitative measures of reactivity and stability can be obtained through further computational analysis.

Fukui functions are a more quantitative tool for predicting the local reactivity of a molecule. researchgate.net They are derived from the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the Fukui function for electrophilic attack (f-) indicates its propensity to donate an electron.

In studies of related pyrazine derivatives, Fukui function analysis has been used to identify the most probable sites for electrophilic and nucleophilic attacks, corroborating the predictions from MEP maps. chemrxiv.orgresearchgate.net

Bond Dissociation Energy (BDE) Calculations

Bond dissociation energy (BDE) is a critical parameter for predicting the thermal stability of a molecule and its propensity for undergoing degradation through specific bond-cleavage pathways. BDE quantifies the energy required to break a particular bond homolytically, yielding two radical fragments. Theoretical calculations, particularly those employing density functional theory (DFT), are frequently used to determine BDEs for various bonds within a molecule.

For N-(4-acetylphenyl)pyrazine-2-carboxamide, the most likely bonds to be investigated for dissociation are the amide C-N bond, the C-C bond connecting the pyrazine ring to the carboxamide group, and the C-N bond linking the carboxamide to the acetylphenyl ring. These calculations help in identifying the weakest bond and thus the most probable initial step in thermal decomposition or radical-initiated reactions. For instance, studies on related pyrazine carboxamide derivatives have utilized DFT calculations to investigate their reactive properties. chemrxiv.org The exposure of a compound to processes like autoxidation and hydrolysis can be evaluated using BDE calculations. chemrxiv.org

The BDE for a specific bond (A-B) is typically calculated as the difference between the total electronic energy of the parent molecule and the sum of the energies of the resulting radicals (A• and B•).

BDE(A-B) = E(A•) + E(B•) - E(A-B)

Where E(A-B) is the total energy of the intact molecule, and E(A•) and E(B•) are the total energies of the respective fragments.

While specific BDE values for this compound are not available in the cited literature, the table below presents typical BDE values for relevant bond types found in organic molecules to provide context. ucsb.edu

| Bond Type | Representative Bond | Typical BDE (kJ/mol at 298 K) |

| Amide C-N Bond | CH3CO-NHCH3 | ~331 |

| Aromatic C-C Bond | C6H5-C6H5 | 418 |

| C-N (Aryl-Amide) | C6H5-NHCH3 | 285 |

| C-H (Aromatic) | C6H5-H | 473 |

| C-H (Methyl) | CH3-H | 439 |

| Data sourced from representative organic molecules and are for illustrative purposes. ucsb.edu |

These calculations are crucial for understanding the compound's stability under various conditions and for designing more stable derivatives.

Molecular Dynamics (MD) Simulations for Structural Stability and Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility, structural stability, and interactions with its environment. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movements and the non-covalent interactions that govern its structure.

For this compound, MD simulations can be employed to:

Assess Conformational Stability: The planarity of the molecule, influenced by the dihedral angle between the pyrazine and phenyl rings, is a key structural feature. nih.govresearchgate.net MD simulations can reveal the energetic landscape of different conformations and the stability of the planar versus twisted forms. The planarity is often stabilized by intramolecular hydrogen bonds, such as the N—H⋯N interaction between the amide hydrogen and a pyrazine nitrogen. nih.govresearchgate.net

Analyze Intermolecular Interactions: In a condensed phase (crystal or solution), MD simulations can elucidate the nature and strength of intermolecular forces. These can include hydrogen bonding (e.g., C—H⋯O), π–π stacking between aromatic rings, and halogen bonds if applicable in derivatives. nih.govresearchgate.net These interactions are fundamental to the crystal packing and solubility of the compound.

Study Solvent Effects: By including solvent molecules in the simulation box, it is possible to analyze how the solvent influences the solute's conformation and dynamics. This is particularly relevant for understanding its behavior in biological or chemical systems.

A study on a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, utilized MD simulations to investigate its reactive properties and stability. chemrxiv.org Such simulations can provide parameters like root-mean-square deviation (RMSD) to quantify structural stability over the simulation time.

Illustrative Data from MD Simulation Analysis:

| Parameter | Description | Typical Finding for Aromatic Amides |

| RMSD of Backbone Atoms | Measures the average deviation of the molecule's backbone from a reference structure, indicating structural stability. | Low and stable RMSD values (e.g., < 2 Å) suggest a stable conformation. |

| Dihedral Angle (Pyrazine-Phenyl) | Describes the twist between the two aromatic rings. | Fluctuations around a mean value indicate the preferred conformation (e.g., near-planar). |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom of a certain type at a given distance from a reference atom. | Peaks in the RDF can identify stable hydrogen bonds or other key intermolecular contacts. |

| This table is illustrative and based on general findings for similar molecular systems. |

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency doubling and optical switching. jhuapl.edu Organic molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant NLO properties. In this compound, the acetylphenyl group can act as an electron-accepting moiety, while the pyrazine ring is relatively electron-deficient but can be part of the π-conjugated bridge.

Theoretical calculations, particularly DFT, are essential for predicting the NLO response of a molecule. The key parameters calculated are the first hyperpolarizability (β), which governs second-harmonic generation, and the second hyperpolarizability (γ) for third-harmonic generation.

The calculation of NLO properties involves determining the change in the molecule's dipole moment in the presence of an electric field. A large difference in the dipole moments of the ground and excited states, coupled with high oscillator strength for the transition, typically leads to a large β value. Studies on other pyrazine derivatives have shown that the extent of π-electronic delocalization across the molecular framework is crucial for their NLO behavior. mdpi.com The introduction of various substituents can tune the HOMO-LUMO energy gap and, consequently, the hyperpolarizability. mdpi.com

Calculated NLO Properties for Pyrazine-based Systems:

| Compound System | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (esu) |

| 5-(phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 3.86 | 2.45 x 10⁻³⁰ |

| 5-(4-nitrophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 3.42 | 11.21 x 10⁻³⁰ |

| 5-(4-aminophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 3.65 | 9.87 x 10⁻³⁰ |

| Data from a theoretical study on related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides for comparative purposes. mdpi.com |

Biological Activity and Mechanistic Studies in Vitro and Pre Clinical in Vivo

Antimicrobial Research Endeavors

N-(4-acetylphenyl)pyrazine-2-carboxamide is a derivative of pyrazinamide (B1679903), a crucial first-line drug for treating tuberculosis. researchgate.net The core pyrazine (B50134) structure is found in several FDA-approved antibacterial agents. researchgate.net This has spurred investigations into the broader antimicrobial potential of its analogues.

Research has highlighted the activity of N-(acetylphenyl)pyrazine-2-carboxamide derivatives against various bacteria. The condensation of pyrazine-2,3-dicarboxylic acid anhydride (B1165640) with aminoacetophenones yields the corresponding N-(acetylphenyl)pyrazine-2-carboxamide, which serves as a precursor for various derivatives. research-nexus.netscilit.com

Studies have shown that derivatives of 4-pyrazine-2-carboxamido carboxylic acid, specifically compound 3c in one study, demonstrate a promising inhibitory effect against the growth of Leuconostoc mesenteroides. researchgate.netresearchcommons.org This bacterium is known to cause slime production in sugar factories, leading to significant processing issues. researchgate.net Further derivatives of N-(acetylphenyl)pyrazine-2-carboxamide were also synthesized and tested, with some showing a pronounced effect on inhibiting Leuconostoc sp. growth. research-nexus.netscilit.com

In the context of Gram-negative bacteria, the emergence of extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), the causative agent of typhoid fever, has created an urgent need for new antibacterial agents. nih.gov While direct studies on this compound against S. Typhi are not detailed in the provided results, research on closely related pyrazine-containing compounds has shown promise. For instance, pyrazine-containing thiazolidinediones have been identified as potential antimicrobial agents against S. Typhi. nih.gov Furthermore, synthesized derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide displayed antibacterial activity against clinically isolated XDR S. Typhi, with one derivative showing a minimum inhibitory concentration (MIC) of 6.25 mg/mL. nih.gov Other studies have also noted that substituted s-triazine derivatives show activity against S. typhi. nih.gov

Table 1: Antibacterial Activity of Pyrazine Carboxamide Derivatives

| Compound/Derivative | Bacterium | Activity Noted | Source(s) |

|---|---|---|---|

| N-(acetylphenyl)pyrazine-2-carboxamide derivatives | Leuconostoc mesenteroides | Pronounced growth inhibition effect. | research-nexus.net, researchcommons.org, scilit.com, researchgate.net |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR S. Typhi | MIC of 6.25 mg/mL. | nih.gov |

| Pyrazine-containing thiazolidinediones | S. Typhi | Potential antimicrobial agents. | nih.gov |

The antifungal potential of pyrazine derivatives has been explored alongside their antibacterial properties. Certain synthesized derivatives of 4-pyrazine-2-carboxamido carboxylic acid have shown promising effects against the growth of various fungi, in addition to bacteria. researchgate.netresearchcommons.org Specifically, pyrazole-4-carboxamide derivatives have demonstrated potent activity against fungal strains. japsonline.com

Given its structural similarity to pyrazinamide, a cornerstone of tuberculosis treatment, N-phenylpyrazine-2-carboxamide derivatives have been extensively evaluated for antimycobacterial activity. nih.govresearchgate.net Pyrazinamide is known to be particularly effective against semi-dormant mycobacteria. researchgate.netresearchgate.net

A variety of substituted N-phenylpyrazine-2-carboxamides have been synthesized and tested against Mycobacterium tuberculosis and other mycobacterial strains. nih.govnih.gov In one study, N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was identified as a highly active derivative against M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of less than 2.0 micromol/L. researchgate.netnih.govnih.gov Another iodo-derivative, 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide, was the most potent compound in the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF) screening program, with an IC90 of 0.819 µg/mL. nih.govnih.gov Further research on novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives also yielded compounds with significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM. rsc.org These compounds were also found to be nontoxic to human embryonic kidney cells (HEK-293). rsc.org

Table 2: Antitubercular Activity of Selected Pyrazine Carboxamide Derivatives

| Compound/Derivative | Strain | Activity Metric | Value | Source(s) |

|---|---|---|---|---|

| N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | M. tuberculosis | MIC | < 2.0 µmol/L | nih.gov, nih.gov, researchgate.net |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis | IC90 | 0.819 µg/mL | nih.gov, nih.gov |

| Substituted Benzamide Derivatives (6a, 6e, 6h, 6j, 6k, 7e) | M. tuberculosis H37Ra | IC50 | 1.35 - 2.18 µM | rsc.org |

The pyrazine scaffold has been investigated for its potential against a range of viruses.

SARS-CoV-2: In response to the COVID-19 pandemic, researchers developed and screened pyrazine-based small molecules for activity against SARS-CoV-2. nih.govnih.gov A series of pyrazine-triazole conjugates and other derivatives were synthesized, with some showing significant potency against the virus and a favorable selectivity index compared to the reference drug Favipiravir (B1662787). nih.govnih.gov For instance, (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide, a favipiravir analog, displayed strong potency with an EC50 of approximately 0.45 μM, believed to act by inhibiting the viral RNA-dependent RNA polymerase (RdRp). researchgate.net Other studies have also identified natural and synthetic compounds that target key viral proteins like RdRp, 3CLpro, and PLpro. researchgate.netmdpi.com

Feline Herpes Virus (FHV-1): FHV-1 is a significant cause of ocular and respiratory disease in cats. nih.govnih.gov Antiviral drugs developed for human herpesviruses are often investigated for use in felines. nih.govresearchgate.net While specific studies on this compound against FHV-1 were not found, the general approach involves testing compounds for in vitro efficacy against the virus. nih.govabcdcatsvets.org Thiazolidinone derivatives, for example, have been evaluated for activity against Feline Corona Virus (FIPV) and Feline Herpes Virus. researchgate.net

Coxsackie virus B4 (CVB4): CVB4 is an enterovirus linked to various diseases, including meningitis and pancreatitis, and is a suspected trigger for type 1 diabetes. nih.govnih.gov There are currently no approved antivirals specifically for enteroviruses. mdpi.com Research into potential treatments has explored various strategies, including RNA interference (RNAi) targeting the viral genome. nih.gov Studies on other compound classes, such as N-phenyl benzamides, have identified molecules that act as capsid binders, stabilizing the virion and preventing uncoating, thus inhibiting infection. mdpi.com

Influenza A/H1N1 and A/H3N2: The antiviral properties of various chemical entities against influenza strains are a continuous area of research. One study evaluated pyrazine derivatives containing a sulfonyl group for their anti-influenza activities against H3N2 and H1N1 viruses, with some compounds showing potent activity. researchgate.net Other non-pyrazine compounds like chlorogenic acid have also demonstrated activity against both H1N1 and H3N2 strains by acting as neuraminidase blockers. nih.govresearchgate.net

Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei, is a fatal disease if left untreated. acs.orglboro.ac.uk High-throughput screening of compound libraries has identified pyrazine carboxamides as a novel class of trypanocidal agents. acs.orgacs.org Starting from an initial hit with a low molecular weight and an EC50 of 0.49 μM, structure-activity relationship (SAR) studies led to the development of 6-arylpyrazine-2-carboxamide derivatives with significantly improved potency. acs.orgacs.org The most potent compounds exhibited EC50 values as low as 25 nM against T. b. brucei and showed high selectivity, being over 1500 times less toxic to mammalian cells. acs.org These compounds were also found to be active against the human-infective subspecies Trypanosoma brucei rhodesiense. acs.org Other research has focused on different scaffolds, such as sulfonyl fluorides and adamantane (B196018) derivatives, which have also yielded potent inhibitors of T. brucei. nih.govnih.gov

**Table 3: Antiparasitic Activity of Pyrazine Carboxamide Derivatives against *T. brucei***

| Compound/Derivative Class | Parasite | Activity Noted | Source(s) |

|---|---|---|---|

| 6-Arylpyrazine-2-carboxamides | T. b. brucei | EC50 as low as 25 nM. | acs.org |

| 6-Arylpyrazine-2-carboxamides | T. b. rhodesiense | EC50 as low as 24 nM. | acs.org |

| Pyrazine carboxamide hit compound | T. b. brucei | EC50 of 0.49 µM. | acs.org, acs.org |

Enzyme Inhibition Profiling and Target Identification

Understanding the mechanism of action is crucial for drug development. For pyrazine carboxamide derivatives, several potential molecular targets have been investigated.

In the context of antibacterial activity against XDR S. Typhi, in silico docking studies suggested that derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide interact with DNA gyrase, a vital enzyme for bacterial cell proliferation. nih.gov The binding energy of one potent derivative was found to be greater than that of the reference drug, ciprofloxacin. nih.gov These derivatives were also evaluated as inhibitors of alkaline phosphatase. nih.gov

For antitubercular activity, the mechanism of the parent drug pyrazinamide involves its hydrolysis to pyrazinoic acid, which is believed to act as an antimetabolite of nicotinamide (B372718) and interfere with NAD biosynthesis. researchgate.net

In antiviral research, the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 is a key target for pyrazine-based inhibitors like the favipiravir analog Cyanorona-20. nih.govresearchgate.net For enteroviruses like CVA9, N-phenyl benzamides have been shown to act as capsid binders, stabilizing the virion and preventing the uncoating process necessary for infection. mdpi.com For influenza, neuraminidase is a common target for antiviral drugs. nih.gov

In antiparasitic studies against T. brucei, chemical proteomics identified inosine-adenosine-guanosine-nucleoside hydrolase (IAGNH) as a target for some sulfonyl fluoride-based inhibitors. nih.gov This enzyme is part of the essential purine (B94841) salvage pathway in the parasite. nih.gov The mechanism for the 6-arylpyrazine-2-carboxamide series has not yet been fully elucidated, but their high potency and selectivity suggest a specific target within the parasite. acs.org

Bacterial Enoyl-ACP Reductase (InhA) Inhibition

The NADH-dependent enoyl-acyl carrier protein (ACP) reductase (InhA) is a crucial enzyme in the type II fatty acid biosynthesis (FAS-II) pathway of Mycobacterium tuberculosis, making it a key target for antitubercular drugs. researchgate.net Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. researchgate.net While various pyrazine-containing compounds have been investigated for antimycobacterial activity, a literature search did not yield specific data on the direct inhibition of InhA by this compound. Studies on other pyrazine derivatives, such as certain 3-substituted N-benzylpyrazine-2-carboxamides, have shown some in vitro activity against Mycobacterium tuberculosis, but direct enzymatic inhibition data for the specific compound of interest is not available. mdpi.com

Carbonic Anhydrase (CAIX, CAXII) Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. The tumor-associated isoforms CAIX and CAXII are implicated in cancer progression by regulating pH in the tumor microenvironment. rsc.orgnih.gov There is no direct research available on the inhibition of CAIX and CAXII by this compound. However, a study on pyrazine-thiazole hybrids, which were synthesized from the related precursor 2-(4-acetylphenyl)amino-pyrazine, demonstrated notable inhibitory activity against these isoforms. One such analog, a pyrazine-thiazole hybrid identified as 4c, showed uniform and potent inhibition against both CAIX and CAXII, with IC50 values in the nanomolar range. researchgate.net Another analog containing a thiazol-4-one moiety exhibited preferential inhibition of CAXII over CAIX. researchgate.net These findings suggest that the broader structural motif has potential for developing CA inhibitors, though the activity of this compound itself remains uncharacterized.

Table 1: Carbonic Anhydrase Inhibition by a Pyrazine-Thiazole Analog

| Compound | Target Enzyme | IC₅₀ (µM) |

| Analog 4c | CAIX | 0.052 ± 0.014 |

| Analog 4c | CAXII | 0.091 ± 0.018 |

Data sourced from a study on pyrazine-thiazole analogs derived from 2-(4-acetylphenyl)amino-pyrazine. researchgate.net

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in neutrophils. It plays a role in inflammatory processes and has been identified as a therapeutic target in various diseases. nih.gov A review of the scientific literature did not reveal any studies investigating the inhibitory activity of this compound against MPO.

Cathepsin K Inhibition

Cathepsin K is a lysosomal cysteine protease that is highly expressed in osteoclasts and is a principal mediator of bone resorption. nih.govnih.govmdpi.com As such, it is a significant target for the development of therapeutics for osteoporosis. nih.govnih.govmdpi.com Despite extensive research into cathepsin K inhibitors, there are no available scientific reports on the evaluation of this compound for this activity. rsc.orgfrontiersin.org

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease. nih.gov No direct inhibitory data for this compound against AChE was found in the surveyed literature. Research on related pyrazine structures includes the synthesis of pyrazinamide-condensed tetrahydropyrimidines from N-(3-oxobutanoyl)pyrazine-2-carboxamide, which showed AChE inhibitory activity. nih.gov However, this precursor is structurally distinct from the subject of this article. Another study evaluated a different compound, N-((4-acetylphenyl)carbamothioyl)pivalamide, against AChE, but this molecule possesses a different core structure (carbamothioyl pivalamide (B147659) vs. pyrazine carboxamide). nih.gov

Alkaline Phosphatase Inhibition

Alkaline phosphatases (ALPs) are a group of enzymes that remove phosphate (B84403) groups from various molecules and are involved in numerous physiological processes. mdpi.com While no data exists for this compound, studies on the closely related analog N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives have shown significant ALP inhibitory activity. mdpi.comnih.govresearchgate.net In one study, a series of derivatives were synthesized via Suzuki coupling, and their in vitro inhibitory potential against human placental alkaline phosphatase was assessed. mdpi.com One derivative, compound 5d, emerged as a particularly potent competitive inhibitor. mdpi.com

Table 2: Alkaline Phosphatase Inhibition by N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

| Compound ID | Structure (Modification on Phenyl Ring) | IC₅₀ ± SEM (µM) |

| 5a | 4-bromo-3-methyl (parent compound) | 2.193 ± 0.06 |

| 5b | 4-(4-methoxyphenyl)-3-methyl | 1.936 ± 0.04 |

| 5c | 4-(4-chlorophenyl)-3-methyl | 1.875 ± 0.05 |

| 5d | 4-(naphthalen-2-yl)-3-methyl | 1.469 ± 0.02 |

Data from a study evaluating derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. mdpi.com

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer, making them important drug targets. nih.govresearchgate.net The pyrazine ring is a core motif in several approved kinase inhibitors. nih.gov

There is no specific research detailing the protein kinase inhibitory activity of this compound. However, the general class of pyrazine carboxamides has been explored for this activity. For instance, a different derivative, AZ3246, was identified as a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Furthermore, a series of 3-amino-pyrazine-2-carboxamide derivatives were developed as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR). nih.gov Additionally, pyrazine-thiazole analogs derived from 2-(4-acetylphenyl)amino-pyrazine showed cytotoxic effects against several tumor cell lines, which may suggest underlying kinase inhibition, although specific kinase assays were not detailed in the abstract. researchgate.net These examples highlight the potential of the pyrazine carboxamide scaffold in kinase inhibitor design, but the specific activity of this compound has not been reported.

Impact on Plant Biology

While the specific abiotic elicitor activity of this compound is not detailed in the available literature, numerous studies have highlighted the potential of substituted N-phenylpyrazine-2-carboxamides to enhance the production of secondary metabolites in plant tissue cultures. nih.govnih.govresearchgate.net

For instance, research on callus cultures of Ononis arvensis L. demonstrated that certain substituted pyrazine-2-carboxamides can significantly increase flavonoid production. nih.govnih.gov One of the most effective elicitors found was 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide , which led to an approximately 900% increase in flavonoid accumulation after a twelve-hour treatment. nih.govnih.gov Similarly, other derivatives have been shown to be effective elicitors of flavonolignan production in Silybum marianum cultures. phcog.com

These studies indicate that the pyrazinecarboxamide structure is a key feature for elicitation, with the specific substitutions on both the pyrazine and phenyl rings influencing the magnitude of the effect. nih.govphcog.com A 2006 study mentioned the synthesis of this compound, but did not provide data on its biological activity as an elicitor. researchgate.net

There is no specific information in the current literature regarding the herbicidal and antialgal properties of this compound. However, studies on other substituted N-phenylpyrazine-2-carboxamides have demonstrated these biological activities. nih.govmdpi.comresearchgate.net

The herbicidal activity of these compounds is often linked to the inhibition of photosynthesis. mdpi.comnih.govresearchgate.netresearchgate.net For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was identified as the most potent inhibitor of the oxygen evolution rate in spinach chloroplasts among a series of tested compounds, with an IC₅₀ value of 51.0 μmol∙L⁻¹. nih.govmdpi.com

In terms of antialgal activity, which is assessed by the reduction of chlorophyll (B73375) content in algae such as Chlorella vulgaris, various pyrazine derivatives have shown inhibitory effects. nih.govmdpi.com The highest activity in one study was observed for 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide , with an IC₅₀ of 44.0 μmol∙L⁻¹. nih.govmdpi.com

Table 2: Herbicidal and Antialgal Activity of Related N-Phenylpyrazine-2-carboxamides

| Compound | Activity | Test System | IC₅₀ (μmol∙L⁻¹) |

|---|---|---|---|

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Photosynthesis Inhibition (Herbicidal) | Spinach Chloroplasts | 51.0 |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorophyll Reduction (Antialgal) | Chlorella vulgaris | 44.0 |

Data sourced from studies on substituted N-phenylpyrazine-2-carboxamides. nih.govmdpi.com

Specific details on the photosynthesis inhibition mechanisms of this compound are not available. However, for the broader class of N-phenylpyrazine-2-carboxamides, the primary mechanism of herbicidal action is the inhibition of photosynthetic electron transport (PET). nih.govresearchgate.netnih.gov

The inhibitory activity of these compounds on the oxygen evolution rate (OER) in chloroplasts suggests that they interfere with the normal functioning of photosystem II (PSII). nih.govmdpi.com The inhibitory efficiency is influenced by the lipophilicity of the compound and the electronic effects of the substituents on the molecule. mdpi.comresearchgate.net For instance, a study on chlorinated N-phenylpyrazine-2-carboxamides found that 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was the most effective PET inhibitor in spinach chloroplasts, with an IC₅₀ of 43.0 μmol/L. nih.gov

Modulation of Cell Signaling Pathways (e.g., Wnt Pathway Inhibition)

There is currently no information available in the scientific literature that links this compound to the modulation of the Wnt signaling pathway or any other specific cell signaling pathways. While inhibitors of the Wnt pathway are being actively investigated as potential therapeutics, particularly in oncology, research has not yet explored the role of this specific pyrazine compound in this context. nih.govnih.gov

Structure Activity Relationship Sar and Lead Optimization Research

Systematic Modification of the N-(4-acetylphenyl)pyrazine-2-carboxamide Scaffold for SAR Exploration

The core structure of this compound offers several points for chemical modification, which have been systematically explored to build a comprehensive SAR profile. Research has focused on altering three main components: the pyrazine (B50134) ring, the N-phenyl ring, and the acetyl group substituent.

Initial synthesis often involves the reaction of pyrazine-2,3-dicarboxylic acid anhydride (B1165640) with aminophenones. researchgate.net The resultant N-(acetylphenyl)pyrazine-2-carboxamides can then undergo further reactions. For instance, the acetyl group on the phenyl ring has been modified through condensation with various aromatic aldehydes to yield N-[4-(3-(4-substituted phenyl)acryloyl)phenyl]pyrazine-2-carboxamide derivatives. researchgate.net Other modifications at this position include bromination to form N-[4-(bromoacetyl)phenyl]pyrazine-2-carboxamide. researchgate.net

Modifications on the pyrazine ring itself have also been investigated. By starting with substituted pyrazine-2-carboxylic acids, such as 5-tert-butylpyrazine-2-carboxylic acid or 6-chloropyrazine-2-carboxylic acid, researchers have synthesized analogues with varied substitution patterns on the heterocyclic ring. nih.govnih.gov

Extensive work has been done on the N-phenyl portion of the scaffold. A common synthetic strategy involves the condensation of pyrazine-2-carboxylic acid chlorides with a wide array of ring-substituted anilines. nih.govnih.gov This has led to the generation of libraries of compounds with diverse substituents on the phenyl ring, including halogens (chloro, iodo), alkyl groups (methyl), and electron-withdrawing groups (trifluoromethyl). nih.govnih.gov Furthermore, advanced techniques like the Suzuki cross-coupling reaction have been employed to introduce aryl groups, further expanding the chemical space explored. mdpi.com

Table 1: Examples of Systematic Modifications on the Pyrazine-2-carboxamide Scaffold

| Scaffold Position | Modification Type | Starting Material Example | Resulting Compound Example | Reference |

| N-Phenyl Ring | Acetyl Group Condensation | This compound | N-[4-(3-(4-substituted phenyl)acryloyl)phenyl]pyrazine-2-carboxamide | researchgate.net |

| N-Phenyl Ring | Suzuki Cross-Coupling | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamide derivatives | mdpi.com |

| Pyrazine Ring | Substitution | 6-chloropyrazine-2-carboxylic acid | 6-chloro-N-(substituted-phenyl)-pyrazine-2-carboxamide | nih.govnih.gov |

| Pyrazine Ring | Substitution | 5-tert-butylpyrazine-2-carboxylic acid | 5-tert-butyl-N-(substituted-phenyl)-pyrazine-2-carboxamide | nih.govnih.gov |

| N-Aryl Moiety | Scaffold Hopping | Pyrazine-2-carboxylic acid | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | nih.govtandfonline.com |

Identification of Key Pharmacophoric Features and Substituent Effects

Through the systematic modifications detailed above, researchers have identified several key pharmacophoric features essential for the biological activity of this compound derivatives. The core pharmacophore consists of the pyrazine ring, the carboxamide linker, and the N-aryl group. The nature and substitution pattern of these components drastically influence the compound's interaction with biological targets.

Substituent Effects on the N-Phenyl Ring: The substitution on the N-phenyl ring is critical for activity. In studies targeting mycobacteria, an iodine substitution at the 3-position of the benzene (B151609) ring was found to be highly important for antimycobacterial activity. nih.gov Specifically, N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide demonstrated significant potency. nih.gov This suggests that a bulky, lipophilic halogen at this position enhances binding to the target.

Substituent Effects on the Pyrazine Ring: Substitutions on the pyrazine ring also play a crucial role. In the context of herbicidal activity, a chloro group at the 6-position or a tert-butyl group at the 5-position significantly influenced the biological effect. nih.govnih.gov For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was a potent inhibitor of the oxygen evolution rate in chloroplasts, while 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide was highly effective at reducing chlorophyll (B73375) content. nih.govnih.gov This indicates that the optimal substitution on the pyrazine ring is dependent on the specific biological endpoint being measured.

The Carboxamide Linker and N-Aryl Moiety: The carboxamide linker (-CONH-) is a crucial structural element, likely involved in hydrogen bonding with target proteins. The aromatic system attached to this linker is also a key determinant of activity and selectivity. In the pursuit of monoamine oxidase B (MAO-B) inhibitors, the N-phenyl ring was replaced with an N-indolyl moiety. nih.govtandfonline.com Further optimization of this indole ring, such as the addition of a 3-fluorobenzoyl group, resulted in a highly potent and selective inhibitor. nih.govtandfonline.com This highlights the pyrazine-2-carboxamide group as a versatile pharmacophoric element that can be paired with different aromatic systems to target diverse proteins.

Table 2: Summary of Structure-Activity Relationship Findings

| Biological Target/Activity | Key Structural Feature | Observation | Reference |

| Antimycobacterial | 3-Iodo substitution on N-phenyl ring | Crucial for high activity against M. tuberculosis. | nih.gov |

| Herbicidal (Photosynthesis Inhibition) | 6-Chloro substitution on pyrazine ring | Potent inhibition of oxygen evolution rate. | nih.govnih.gov |

| Herbicidal (Chlorophyll Reduction) | 5-tert-Butyl substitution on pyrazine ring | High activity in reducing chlorophyll content. | nih.govnih.gov |

| MAO-B Inhibition | N-indolyl group with 3-fluorobenzoyl substitution | Replacement of N-phenyl with substituted indole led to high potency and selectivity. | nih.govtandfonline.com |

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool for elucidating SAR and guiding the design of new analogues. For pyrazine-2-carboxamide derivatives, several computational methods are employed to predict biological activity and understand ligand-target interactions at a molecular level.

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively detailed in the provided context, the methodology is widely applied to similar classes of compounds. nih.gov These models typically use a range of physicochemical descriptors, such as lipophilicity (logP), electronic properties (HOMO/LUMO energies), and steric parameters (molecular weight, shape indices), to build a predictive model. nih.govresearchgate.net Techniques like partial least squares (PLS) regression and multiple linear regression are used to generate equations that can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govresearchgate.net

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. This method has been successfully applied to pyrazine-2-carboxamide derivatives to rationalize their observed biological activities.

For example, docking studies were performed on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives to elucidate their interactions with bacterial DNA gyrase and alkaline phosphatase. mdpi.comsemanticscholar.org These simulations provided insights into the specific binding modes, identifying key hydrogen bonds and π-alkyl interactions that contribute to the inhibitory activity. mdpi.comsemanticscholar.org Similarly, other pyrazine-2-carboxylic acid derivatives have been docked into the active site of Mycobacterium tuberculosis InhA protein to understand their potential as antitubercular agents. researchgate.net This structure-based approach is crucial for understanding SAR at the atomic level and for designing new molecules with improved binding affinity. nih.govtandfonline.com

Table 3: Examples of Molecular Docking Studies on Pyrazine-2-carboxamide Derivatives

| Compound Series | Protein Target | PDB ID | Purpose of Study | Reference |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | DNA Gyrase | 5ztj | Elucidate antibacterial mechanism | mdpi.comsemanticscholar.org |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Alkaline Phosphatase | 1EW2 | Understand enzyme inhibition | mdpi.comsemanticscholar.org |

| Pyrazine-2-carboxylic acid derivatives | M. tuberculosis InhA | 4DRE | Investigate antitubercular activity | researchgate.net |

| N-Indolyl pyrazine-2-carboxamides | Monoamine Oxidase B (MAO-B) | N/A | Rationalize inhibitory activity and selectivity | nih.govtandfonline.com |

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. Once a pharmacophore model is developed based on known active compounds, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This approach can rapidly identify novel scaffolds that fit the pharmacophoric requirements and are therefore potential new hits. For instance, virtual screening was instrumental in identifying initial hits for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a target class for which pyrazine carboxamides have been developed. researchgate.net This demonstrates the utility of such in silico screening methods in the early stages of drug discovery for this compound class.

Lead Optimization Strategies in Drug Discovery Research

Lead optimization is the iterative process of modifying a promising lead compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. Several strategies have been applied to the this compound scaffold and its derivatives.

SAR-Guided Analogue Synthesis: Based on initial SAR findings, medicinal chemists systematically synthesize new analogues to probe specific interactions and improve activity. For example, the knowledge that 3-iodo substitution on the N-phenyl ring was beneficial for antimycobacterial activity guided the synthesis of further halogenated and substituted compounds. nih.gov